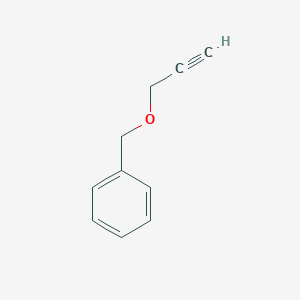

Benzyl propargyl ether

Cat. No. B121003

Key on ui cas rn:

4039-82-1

M. Wt: 146.19 g/mol

InChI Key: PAQVEXAFKDWGOT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05629423

Procedure details

In preparing the alkynyl intermediate (used as a second reaction product), water (800 ml) was added to sodium hydroxide pellets (800 g) over 20 minutes using a cooling ice bath. The solution was further cooled to 10° C. Hexane (800 ml) and tetrabutylammonium bromide were added followed by propargyl alcohol (237 ml), dropwise over 20 minutes with ice bath cooling. The reaction was allowed to warm to 30° C. during the addition and benzyl chloride (414 ml) was added over 20 minutes, avoiding exothermic conditions. The reaction was warmed to 40° C. for 6 hours at which time gas chromotagraphy analysis indicated all the benzyl chloride had been consumed. After cooling to 25° C., water (800 ml) was added over 10 minutes with ice bath cooling. During this period, the temperature rose to 30° C. The lower, clear aqueous phase was removed and 25% saturated sodium chloride (800 ml) was added to the turbid upper phase. The two phases became clear and the layers were separated. The isolated organic phase was dried with sodium sulphate (20 g) and the hexane evaporated to afford benzyl propargyl ether as an orange oil (515 g, 98.5% pure). The other 1.5% is benzyl ether produced from benzyl alcohol formed in the reaction.

[Compound]

Name

alkynyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.[OH-].[Na+].[CH2:4]([OH:7])[C:5]#[CH:6].[CH2:8](Cl)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCCCCC>[CH2:4]([O:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)[C:5]#[CH:6] |f:1.2,5.6|

|

Inputs

Step One

[Compound]

|

Name

|

alkynyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

237 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)O

|

Step Five

|

Name

|

|

|

Quantity

|

414 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over 20 minutes

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction was warmed to 40° C. for 6 hours at which time gas chromotagraphy analysis

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been consumed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling to 25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (800 ml) was added over 10 minutes with ice bath

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

WAIT

|

Type

|

WAIT

|

|

Details

|

During this period

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 30° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The lower, clear aqueous phase was removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

25% saturated sodium chloride (800 ml) was added to the turbid upper phase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The isolated organic phase was dried with sodium sulphate (20 g)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the hexane evaporated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C#C)OCC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |